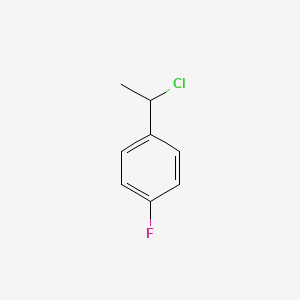

1-(1-Chloroethyl)-4-fluorobenzene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(1-chloroethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOBTWLZWFIELC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406927 | |

| Record name | 1-(1-chloroethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-16-6 | |

| Record name | 1-(1-Chloroethyl)-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-chloroethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-chloroethyl)-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing the Significance of Halogenated Arenes in Synthetic Chemistry

Halogenated arenes, or aryl halides, are aromatic compounds in which one or more hydrogen atoms on the benzene (B151609) ring have been replaced by a halogen. dntb.gov.ua The introduction of a halogen atom dramatically alters the electronic properties and reactivity of the aromatic ring, transforming it into a versatile intermediate for a vast array of chemical transformations. libretexts.org This versatility has made halogenated arenes indispensable tools in the synthesis of pharmaceuticals, agrochemicals, polymers, and other specialty chemicals. libretexts.org

The utility of halogenated arenes stems from their ability to participate in a wide range of coupling reactions, most notably those catalyzed by transition metals like palladium, nickel, and copper. These reactions, including the Suzuki, Stille, Heck, and Buchwald-Hartwig couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency. The specific halogen atom (F, Cl, Br, I) influences the reactivity of the aryl halide, with the C-I bond being the most reactive and the C-F bond being the least reactive in typical cross-coupling scenarios. The presence of a halogen also directs the position of subsequent electrophilic aromatic substitution reactions, further enhancing its synthetic utility.

Evolution of Research Perspectives on Benzylic Halides and Fluoroarenes

The research landscape for both benzylic halides and fluoroarenes has evolved significantly over the past few decades, driven by the demand for more sophisticated and efficient synthetic methodologies.

Benzylic Halides: These are compounds where a halogen is attached to a carbon atom that is directly bonded to a benzene (B151609) ring. rajdhanicollege.ac.in The key feature of benzylic halides is the enhanced reactivity of the C-X (X = Cl, Br, I) bond in nucleophilic substitution reactions (SN1 and SN2). youtube.com This heightened reactivity is due to the stability of the resulting benzylic carbocation intermediate in SN1 reactions, which is stabilized by resonance with the adjacent aromatic ring. rajdhanicollege.ac.in In SN2 reactions, the transition state is also stabilized by the delocalization of electron density. Research has increasingly focused on the stereoselective and catalytic functionalization of benzylic halides to create chiral centers, which are crucial in many biologically active molecules. The influence of substituents on the aromatic ring on the reactivity of the benzylic halide has also been a subject of detailed study, with electron-donating groups generally accelerating SN1 reactions and electron-withdrawing groups favoring SN2 pathways. nih.gov

Fluoroarenes: Historically, the strength of the C-F bond made fluoroarenes less reactive and thus less utilized in traditional cross-coupling reactions compared to their heavier halogen counterparts. libretexts.org However, the unique properties imparted by fluorine, such as increased metabolic stability, lipophilicity, and binding affinity, have made the incorporation of fluorine into organic molecules a major focus in medicinal and materials chemistry. This has spurred the development of novel catalytic systems and reaction conditions that can activate the C-F bond for cross-coupling and other transformations. Modern research has unveiled methods for the nucleophilic aromatic substitution (SNAr) of activated fluoroarenes and even the challenging C-F bond activation of unactivated fluoroarenes.

Mechanistic Investigations of Reactions Involving 1 1 Chloroethyl 4 Fluorobenzene

Nucleophilic Substitution Reactions at the Benzylic Carbon

Nucleophilic substitution at the benzylic position of 1-(1-Chloroethyl)-4-fluorobenzene is a key reaction class. The benzylic carbon, being adjacent to an aromatic ring, exhibits unique reactivity that allows for the exploration of classical substitution pathways.

SN1 and SN2 Pathways in Benzylic Systems

Benzylic halides are capable of undergoing nucleophilic substitution through both unimolecular (SN1) and bimolecular (SN2) mechanisms. ucalgary.caglasp.co The choice between these two pathways is governed by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. libretexts.org

For this compound, a secondary benzylic halide, both pathways are plausible. libretexts.org

The SN1 Pathway: This is a two-step mechanism that proceeds through a carbocation intermediate. masterorganicchemistry.comyoutube.com The rate-determining step is the unimolecular dissociation of the leaving group (chloride) to form a secondary benzylic carbocation. masterorganicchemistry.comquizlet.com This carbocation is stabilized by resonance, where the positive charge is delocalized into the adjacent benzene (B151609) ring. quora.comlibretexts.org The stability of this intermediate makes the SN1 pathway a viable option for secondary benzylic halides. ucalgary.camasterorganicchemistry.com

The SN2 Pathway: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.comchemicalnote.com This pathway is sensitive to steric hindrance at the reaction center. masterorganicchemistry.com While secondary carbons are more sterically hindered than primary carbons, SN2 reactions can still occur, particularly with strong nucleophiles. libretexts.orgyoutube.com The planar nature of the adjacent benzene ring allows for stabilization of the transition state, making the SN2 pathway competitive. quora.com

The competition between SN1 and SN2 mechanisms for this compound is therefore nuanced, with the specific reaction conditions ultimately determining the dominant pathway. libretexts.orgquora.com

Influence of Fluoroarene Moiety on Reactivity

The fluorine atom at the para position of the benzene ring exerts a significant influence on the reactivity of the benzylic carbon through a combination of inductive and resonance effects.

Inductive Effect (-I): Fluorine is the most electronegative element, and it therefore exerts a strong electron-withdrawing inductive effect. stackexchange.com This effect pulls electron density away from the benzene ring and, by extension, from the benzylic carbon. This withdrawal of electron density destabilizes the benzylic carbocation intermediate required for the SN1 pathway, thus slowing the rate of SN1 reactions compared to an unsubstituted benzyl (B1604629) halide. libretexts.orgreddit.com For the SN2 pathway, this inductive effect makes the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack.

Resonance Effect (+R): The fluorine atom possesses lone pairs of electrons that can be donated to the benzene ring through resonance. stackexchange.com This effect pushes electron density into the ring, particularly at the ortho and para positions. This resonance donation can help to stabilize the positive charge of the benzylic carbocation in an SN1 reaction. However, for halogens, the inductive effect is generally considered to be more dominant than the resonance effect in influencing reactivity. stackexchange.com

Stereochemical Outcomes and Enantioselectivity

When a reaction occurs at a chiral center, the stereochemistry of the products provides crucial mechanistic insight. As this compound has a chiral center at the benzylic carbon, its reactions can lead to specific stereochemical outcomes depending on the pathway.

SN1 Stereochemistry: The hallmark of the SN1 reaction is the formation of a planar, sp2-hybridized carbocation intermediate. chemicalnote.comquora.com Because this intermediate is flat, the incoming nucleophile can attack from either face with roughly equal probability. masterorganicchemistry.com This leads to the formation of a nearly 50:50 mixture of enantiomers, a product known as a racemic mixture. chemicalnote.comquora.com Therefore, if an enantiomerically pure sample of this compound were to react purely through an SN1 mechanism, the product would be largely racemic and optically inactive. chemicalnote.com In practice, complete racemization is not always observed, and a slight preference for inversion can occur due to the formation of ion pairs.

SN2 Stereochemistry: The SN2 mechanism proceeds via a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. chemicalnote.comquora.com This concerted process forces the stereocenter to "flip" its configuration in a manner analogous to an umbrella inverting in the wind. This results in a complete inversion of stereochemistry at the reaction center. quora.com If an enantiomerically pure starting material reacts via an SN2 pathway, it will produce an enantiomerically pure product with the opposite configuration. masterorganicchemistry.com

Studies on similar chiral benzylic systems have shown that it is possible to achieve high diastereoselectivity and that reactions can proceed without significant racemization, suggesting that long-lived, configurationally stable chiral benzylic carbocations can exist as intermediates under certain conditions. acs.org The specific enantioselectivity of a reaction involving this compound would thus be a powerful diagnostic tool for determining the operative mechanism.

Solvent Effects and Reaction Kinetics

The choice of solvent plays a critical role in nucleophilic substitution reactions, often determining both the rate and the mechanistic pathway. quora.comchemistrysteps.com

Solvent Effects:

Polar Protic Solvents: Solvents such as water, alcohols, and carboxylic acids have O-H or N-H bonds and are capable of hydrogen bonding. These solvents are particularly effective at stabilizing both the carbocation intermediate and the departing halide anion in an SN1 reaction through solvation. libretexts.orgquora.comquora.com This stabilization lowers the energy of the transition state for the rate-determining step, thereby accelerating the SN1 reaction rate. libretexts.org

Polar Aprotic Solvents: Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) possess dipoles but lack O-H or N-H bonds. They can solvate cations well but are less effective at solvating anions. chemistrysteps.comquora.com In an SN2 reaction, polar aprotic solvents enhance the reactivity of the nucleophile by solvating the accompanying cation but leaving the anionic nucleophile relatively "naked" and more reactive. quora.com Conversely, polar protic solvents can hinder SN2 reactions by forming a solvent cage around the nucleophile through hydrogen bonding, which lowers its energy and reactivity. quora.com

Reaction Kinetics: The rate laws for SN1 and SN2 reactions are distinct and provide the primary evidence for their proposed mechanisms. quizlet.comquizlet.com

The table below summarizes the expected influence of reaction conditions on the competition between SN1 and SN2 pathways for this compound.

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

|---|---|---|

| Substrate Structure | Secondary benzylic (stabilized carbocation) ucalgary.ca | Secondary benzylic (accessible to nucleophile) libretexts.org |

| Nucleophile | Weak (e.g., H₂O, ROH) libretexts.org | Strong, high concentration (e.g., I⁻, RS⁻, N₃⁻) libretexts.org |

| Solvent | Polar Protic (e.g., ethanol (B145695), water) libretexts.orgquora.com | Polar Aprotic (e.g., acetone, DMSO) libretexts.orgquora.com |

| Stereochemistry | Racemization/partial inversion chemicalnote.comquora.com | Complete inversion quora.com |

| Rate Law | Rate = k[R-Cl] masterorganicchemistry.comyoutube.com | Rate = k[R-Cl][Nu⁻] masterorganicchemistry.comyoutube.com |

Radical Reactions and Electron Transfer Processes

Beyond ionic pathways, the carbon-chlorine bond in this compound can be cleaved via radical mechanisms, typically initiated by electron transfer.

Reductive Dehalogenation Mechanisms

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. For aryl and benzylic halides, this transformation is often achieved through a radical chain mechanism or via photocatalysis involving single-electron transfer (SET). organic-chemistry.orgorganic-chemistry.org

The general mechanism for the reductive dehalogenation of a benzylic chloride like this compound via an electron transfer process can be described as follows:

Single Electron Transfer (SET): A single electron is transferred from a reductant to the substrate. This reductant can be a photo-excited catalyst (photoredox catalysis), a metal surface (electrocatalysis), or a chemical reducing agent. organic-chemistry.orgnih.govresearchgate.net The electron is accepted into a low-lying antibonding orbital of the C-Cl bond.

Ar-CHClCH₃ + e⁻ → [Ar-CHClCH₃]•⁻

Dissociative Electron Transfer: The resulting radical anion is unstable and rapidly undergoes fragmentation (dissociative electron transfer) to break the weak carbon-halogen bond. researchgate.net This step yields a benzylic radical and a chloride anion.

[Ar-CHClCH₃]•⁻ → Ar-ĊHCH₃ + Cl⁻

Hydrogen Atom Transfer (HAT): The newly formed benzylic radical is then quenched by abstracting a hydrogen atom from a hydrogen atom donor present in the reaction mixture. organic-chemistry.orgnih.gov Common hydrogen sources include solvents (like isopropanol), amines, or specific H-atom donors like Hantzsch esters. organic-chemistry.orgorganic-chemistry.org This step forms the final dehalogenated product and regenerates the radical chain carrier or completes the catalytic cycle.

Ar-ĊHCH₃ + H-donor → Ar-CH₂CH₃ + [donor]•

Recent advances in photoredox catalysis have enabled the reduction of even stable aryl chlorides by using systems that can achieve highly negative reduction potentials through consecutive photoinduced electron transfer (conPET) or electrophotocatalytic strategies. nih.govresearchgate.net These methods allow for the generation of benzylic radicals from their corresponding chlorides under mild conditions, which can then be used in further synthetic transformations. nih.gov

Role of Metal Catalysts in Electron Transfer

The reactivity of this compound in various transformations is significantly influenced by the presence of metal catalysts, which can facilitate electron transfer processes. In reactions involving benzylic halides, transition metals like nickel and palladium play a crucial role in activating the C-Cl bond. This activation can proceed through different mechanisms, including single-electron transfer (SET) pathways.

In nickel-catalyzed reactions, for instance, a low-valent nickel species, often Ni(0) or Ni(I), can transfer a single electron to the benzylic chloride. This process leads to the formation of a radical anion, which then rapidly dissociates to afford a benzylic radical and a chloride anion. This SET mechanism is particularly relevant in cross-electrophile coupling reactions, where the generation of radical intermediates is a key step. nih.govnih.gov The fluorinated aromatic ring in this compound can influence the electron-accepting properties of the molecule, thereby affecting the rate and efficiency of the electron transfer process. The electron-withdrawing nature of the fluorine atom can make the molecule more susceptible to reduction by the metal catalyst.

Intramolecular Charge Transfer Phenomena

Intramolecular charge transfer (ICT) is a phenomenon where, upon photoexcitation, an electron is transferred from an electron-donating part of a molecule to an electron-accepting part. In molecules like this compound, the fluorophenyl group can act as an electron-accepting moiety, while the ethyl chloride group has a less pronounced electronic role in the ground state.

Upon excitation, the electronic landscape of the molecule can change significantly. Studies on related substituted styrenes and other fluorinated aromatic compounds have shown that the presence of a fluorine substituent can facilitate ICT. rsc.org In the excited state, the fluorinated benzene ring can become more electron-deficient, promoting the transfer of electron density from other parts of the molecule. While specific studies on the ICT properties of this compound are not widely available, it is plausible that such phenomena could influence its photochemical reactivity and the behavior of its excited states. The twisting of the ethyl group relative to the phenyl ring in the excited state could lead to a twisted intramolecular charge transfer (TICT) state, which can have distinct fluorescence properties and reactivity. rsc.orgnih.gov

Cross-Coupling Reactions and Organometallic Intermediates

This compound is a potential substrate for various cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The success of these reactions hinges on the formation and subsequent reactivity of organometallic intermediates.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, typically proceed through a well-established catalytic cycle involving Pd(0) and Pd(II) species. youtube.com For a substrate like this compound, the cycle would likely initiate with the oxidative addition of the C-Cl bond to a Pd(0) complex. This step would form a benzylic palladium(II) intermediate. The stability and reactivity of this intermediate are influenced by the electronic properties of the fluorophenyl group. The subsequent steps would involve transmetalation with a suitable organometallic reagent (in the case of Suzuki or similar couplings) or migratory insertion (in the case of Heck-type reactions), followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. While specific data for this compound is scarce, studies on other benzylic chlorides provide a framework for understanding its likely behavior. nih.gov

Nickel-Catalyzed Cross-Electrophile Coupling

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful method for coupling two different electrophiles, such as an aryl halide and an alkyl halide. nih.govresearchgate.netresearchgate.netnih.govnih.gov In the context of this compound, it could be coupled with another aryl halide. The mechanism of these reactions often involves radical intermediates generated via single-electron transfer from a low-valent nickel catalyst. nih.gov The catalytic cycle may involve the formation of distinct organonickel(I) and organonickel(II) species. The presence of a fluorine atom on the benzene ring can affect the oxidative addition and reductive elimination steps. The use of specific ligands is often crucial to control the selectivity and efficiency of these couplings. nih.govnih.gov

Formation and Reactivity of Organometallic Species

The key to understanding the cross-coupling reactions of this compound lies in the nature of the organometallic intermediates formed. In palladium-catalyzed reactions, a σ-benzylic palladium(II) complex is the expected intermediate after oxidative addition. The fluorine substituent can influence the electron density at the palladium center, thereby affecting the rates of subsequent transmetalation and reductive elimination steps.

In nickel-catalyzed cross-electrophile couplings, the situation can be more complex, with the potential for both organonickel(I) and organonickel(II) intermediates. The reaction may proceed through a radical-chain mechanism where an organonickel species reacts with a radical generated from the other electrophile. nih.gov The stereochemistry of the benzylic carbon can be a critical aspect, with some nickel-catalyzed reactions proceeding with stereospecificity, while others may involve stereoablative pathways through radical intermediates. nih.govacs.org

| Coupling Reaction | Catalyst System (Example) | Key Organometallic Intermediate | Mechanistic Notes |

| Palladium-Catalyzed Suzuki Coupling | Pd(OAc)₂, SPhos, K₃PO₄ | (SPhos)Pd(II)(C₆H₄F-CHCH₃)(Aryl) | Oxidative addition, transmetalation, reductive elimination cycle. |

| Nickel-Catalyzed Cross-Electrophile Coupling | Ni(cod)₂, bipyridine, Zn | (bipy)Ni(I)(C₆H₄F-CHCH₃) | Often involves single-electron transfer and radical intermediates. |

Rearrangement and Elimination Pathways

In addition to substitution and coupling reactions, this compound can potentially undergo rearrangement and elimination reactions. These pathways are often in competition with each other and with nucleophilic substitution, and the dominant pathway is influenced by factors such as the solvent, base strength, and temperature. okstate.edustackexchange.comyoutube.comyoutube.com

Elimination reactions of this compound would lead to the formation of 4-fluoro-α-methylstyrene. This can occur via two primary mechanisms: E1 (unimolecular elimination) and E2 (bimolecular elimination).

The E1 mechanism proceeds through a two-step process. The first and rate-determining step is the departure of the chloride leaving group to form a secondary benzylic carbocation. This carbocation is stabilized by resonance with the fluorophenyl ring. In a subsequent fast step, a weak base (often the solvent) removes a proton from the adjacent carbon, leading to the formation of the alkene. The presence of the electron-withdrawing fluorine atom can slightly destabilize the carbocation compared to an unsubstituted phenyl ring, potentially slowing down the E1 pathway.

The E2 mechanism is a one-step, concerted process where a strong base removes a proton from the carbon adjacent to the benzylic carbon at the same time as the chloride ion departs. The reaction rate depends on the concentration of both the substrate and the base. The stereochemistry of the transition state is crucial, requiring an anti-periplanar arrangement of the proton and the leaving group.

Carbocation rearrangements are a possibility in reactions proceeding through an E1 mechanism. The initially formed secondary benzylic carbocation could potentially undergo a hydride or alkyl shift to form a more stable carbocation, although in the case of this compound, significant rearrangement is less likely as the benzylic carbocation is already resonance-stabilized.

The choice between substitution (S(_N)1/S(_N)2) and elimination (E1/E2) is a classic mechanistic dichotomy. For a secondary benzylic halide like this compound, all four pathways are plausible. Strong, non-bulky nucleophiles/bases tend to favor S(_N)2 and E2, while weak nucleophiles/bases and polar protic solvents favor S(_N)1 and E1 pathways. okstate.edustackexchange.comyoutube.com

| Pathway | Key Intermediate/Transition State | Conditions Favoring Pathway |

| E1 Elimination | Secondary benzylic carbocation | Weak base, polar protic solvent, heat |

| E2 Elimination | Anti-periplanar transition state | Strong, sterically hindered base |

| S(_N)1 Substitution | Secondary benzylic carbocation | Weak nucleophile, polar protic solvent |

| S(_N)2 Substitution | Pentacoordinate transition state | Strong, non-bulky nucleophile, polar aprotic solvent |

Intramolecular Cyclization and Ring Expansion Reactions

The primary intramolecular reaction anticipated for this compound is a Friedel-Crafts alkylation, leading to the formation of a six-membered ring fused to the benzene ring, specifically 6-fluoro-1-methylindane. This transformation proceeds via a carbocationic intermediate, and its efficiency is highly dependent on the reaction conditions, particularly the choice of a Lewis acid catalyst.

The generally accepted mechanism involves the initial formation of a secondary benzylic carbocation through the coordination of the chloro-substituent with a Lewis acid, followed by its departure. This carbocation then acts as an electrophile, attacking the electron-rich aromatic ring at the ortho position relative to the ethyl group. The fluorine atom, despite its electron-withdrawing inductive effect which can destabilize the carbocation intermediate to some extent, directs the intramolecular attack to the ortho and para positions. Subsequent deprotonation restores the aromaticity of the system, yielding the indane product.

While ring expansion reactions are a known phenomenon in carbocation chemistry, they are less likely in this specific case under typical Friedel-Crafts conditions. The secondary benzylic carbocation formed is relatively stable, and there is no significant driving force for the rearrangement of the phenyl ring itself.

Table 1: Potential Lewis Acid Catalysts for Intramolecular Cyclization of this compound

| Catalyst | Formula | Role in Reaction |

| Aluminum chloride | AlCl₃ | A strong Lewis acid, commonly employed to facilitate the formation of the carbocation intermediate in Friedel-Crafts reactions. |

| Iron(III) chloride | FeCl₃ | A milder Lewis acid that can also effectively catalyze the intramolecular alkylation. |

| Tin(IV) chloride | SnCl₄ | Another common Lewis acid used to promote Friedel-Crafts cyclizations. |

| Boron trifluoride etherate | BF₃·OEt₂ | A versatile and less harsh Lewis acid that can be effective in promoting the desired cyclization. nih.gov |

Competing Elimination Reactions and Product Selectivity

The E2 (bimolecular elimination) mechanism is a concerted, one-step process favored by the presence of a strong, non-nucleophilic base. In this pathway, the base abstracts a proton from the carbon adjacent to the carbon bearing the chlorine atom (the β-carbon) simultaneously with the departure of the chloride ion. The use of a sterically hindered base, such as potassium tert-butoxide, would strongly favor the E2 pathway and lead to the formation of 4-fluorostyrene (B1294925) as the major product.

The E1 (unimolecular elimination) mechanism proceeds through the same carbocation intermediate as the intramolecular Friedel-Crafts reaction. Following the formation of the carbocation, a weak base, which is often the solvent (solvolysis), abstracts a β-proton to form the double bond of 4-fluorostyrene. E1 reactions are typically favored in polar, protic solvents and in the absence of a strong base. Under these conditions, the E1 reaction will compete with the SN1 substitution reaction.

The careful selection of reaction conditions is therefore crucial to control the outcome of the reaction, directing it towards either cyclization or elimination.

Conditions Favoring Cyclization: To promote the formation of 6-fluoro-1-methylindane, the reaction should be carried out in the presence of a Lewis acid in a non-polar, aprotic solvent at lower temperatures. These conditions facilitate the formation of the carbocation intermediate required for the Friedel-Crafts reaction while minimizing the likelihood of elimination reactions.

Conditions Favoring Elimination: The use of a strong base is the most effective way to drive the reaction towards the formation of 4-fluorostyrene. For instance, reacting this compound with a strong base like sodium ethoxide in ethanol would predominantly yield the elimination product via an E2 mechanism, along with some SN2 substitution product. At elevated temperatures in the presence of a weak base like water, a mixture of E1 and SN1 products would be expected.

Table 2: Predicted Product Distribution for Reactions of this compound under Various Conditions

| Reagents and Conditions | Predominant Reaction Pathway(s) | Expected Major Product(s) |

| AlCl₃ in CS₂ (non-polar solvent), low temperature | Intramolecular Friedel-Crafts Alkylation | 6-Fluoro-1-methylindane |

| Sodium ethoxide in ethanol (strong base/nucleophile) | E2 Elimination and SN2 Substitution | 4-Fluorostyrene, 1-Ethoxy-1-(4-fluorophenyl)ethane |

| Water, heat (weak base/nucleophile) | E1 Elimination and SN1 Substitution | 4-Fluorostyrene, 1-(4-Fluorophenyl)ethanol |

| Potassium tert-butoxide in tert-butanol (B103910) (strong, bulky base) | E2 Elimination | 4-Fluorostyrene |

This table provides a predictive overview based on established principles of organic chemistry. The actual product distribution can be influenced by the specific reaction kinetics and thermodynamics.

Advanced Spectroscopic Analysis and Characterization of 1 1 Chloroethyl 4 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of the constituent atoms. For 1-(1-Chloroethyl)-4-fluorobenzene, a combination of one-dimensional and two-dimensional NMR experiments is employed for a comprehensive characterization.

¹H NMR for Structural Elucidation and Purity Assessment

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons.

The aromatic region would display a complex pattern due to the coupling of protons on the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the fluorine atom (H-2 and H-6) are expected to appear as a doublet of doublets due to coupling with the adjacent fluorine and the neighboring meta protons. Similarly, the protons meta to the fluorine atom (H-3 and H-5) would also present as a doublet of doublets.

The aliphatic portion of the spectrum would feature a quartet for the methine proton (-CH(Cl)-) and a doublet for the methyl protons (-CH₃). The quartet arises from the coupling of the methine proton with the three equivalent protons of the adjacent methyl group, while the doublet results from the coupling of the methyl protons with the single methine proton. The chemical shift of the methine proton is significantly downfield due to the deshielding effect of the adjacent chlorine atom.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2, H-6 | 7.35 - 7.45 | dd | J(H-F) ≈ 8.5, J(H-H) ≈ 8.5 |

| H-3, H-5 | 7.05 - 7.15 | t | J(H-H) ≈ 8.5 |

| -CH(Cl)- | 5.10 - 5.20 | q | J(H-H) ≈ 6.7 |

| -CH₃ | 1.75 - 1.85 | d | J(H-H) ≈ 6.7 |

Note: Predicted values are based on analogous compounds and established substituent effects. Actual experimental values may vary.

¹³C NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom will give rise to a distinct signal.

The spectrum is expected to show six signals in the aromatic region, corresponding to the six carbons of the benzene ring. The carbon atom attached to the fluorine (C-4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also show smaller long-range C-F couplings. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the fluorine and the chloroethyl substituents.

In the aliphatic region, two signals are anticipated: one for the methine carbon (-CH(Cl)-) and one for the methyl carbon (-CH₃). The methine carbon will be significantly deshielded by the attached chlorine atom.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) |

| C-1 | ~140 | ~³JCF ≈ 3-4 |

| C-2, C-6 | ~128 | ~²JCF ≈ 8-9 |

| C-3, C-5 | ~115 | ~³JCF ≈ 21-22 |

| C-4 | ~162 | ~¹JCF ≈ 245-250 |

| -CH(Cl)- | ~58 | |

| -CH₃ | ~25 |

Note: Predicted values are based on analogous compounds and established substituent effects. Actual experimental values may vary.

¹⁹F NMR for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used to characterize fluorine-containing compounds. azurewebsites.net Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear and informative spectra. azurewebsites.net

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine atom is influenced by its electronic environment within the benzene ring. The signal will likely appear as a multiplet due to coupling with the ortho- and meta-protons of the aromatic ring. The chemical shift is typically referenced to an internal or external standard, such as CFCl₃. colorado.edu

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and for determining the connectivity of atoms within a molecule. chemicalbook.com

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that shows correlations between coupled protons. chemicalbook.com For this compound, the COSY spectrum would show cross-peaks between the coupled aromatic protons and a cross-peak between the methine proton and the methyl protons of the chloroethyl group, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that identifies direct one-bond correlations between protons and the carbons to which they are attached. spectrabase.com This experiment would definitively link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. The exact mass of this compound can be calculated based on the precise masses of its constituent isotopes.

Calculated Exact Mass for this compound:

| Molecular Formula | Isotope | Exact Mass (Da) |

| C₈H₈³⁵ClF | [M]⁺ | 158.0298 |

| C₈H₈³⁷ClF | [M+2]⁺ | 159.0269 |

The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the [M+2]⁺ peak having an intensity approximately one-third that of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation Patterns and Structural Information

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When a molecule like this compound, with a molecular formula of C₈H₈ClF and a molecular weight of 158.60 g/mol , is introduced into a mass spectrometer, it is ionized to form a molecular ion ([M]⁺). scbt.com This molecular ion is energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is unique to the molecule's structure and provides valuable structural information. chemguide.co.uk

Due to the presence of chlorine, the mass spectrum of this compound will exhibit characteristic isotopic peaks for any fragment containing a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. docbrown.info This results in two peaks for chlorine-containing ions, where the peak corresponding to the ³⁷Cl isotope has an intensity of about one-third of the peak for the ³⁵Cl isotope. docbrown.info

The fragmentation of this compound is expected to proceed through several key pathways. A primary fragmentation event is the cleavage of the carbon-chlorine bond, which is a relatively weak bond. This would result in the loss of a chlorine radical (•Cl) and the formation of a secondary carbocation.

Another significant fragmentation pathway involves the loss of the ethyl group. The most prominent fragmentation patterns are typically initiated by the cleavage of bonds adjacent to the aromatic ring. The major fragmentation ions expected for this compound are summarized in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound.

| m/z (for ³⁵Cl) | Fragment Ion | Neutral Loss |

|---|---|---|

| 158 | [C₈H₈ClF]⁺ | - |

| 123 | [C₈H₈F]⁺ | •Cl |

| 109 | [C₇H₅F]⁺ | •CH₃Cl |

| 96 | [C₆H₄F]⁺ | •C₂H₄Cl |

LC-MS Applications in Reaction Monitoring

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for monitoring the progress of chemical reactions in real-time. shimadzu.com This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. rsc.orgresearchgate.net By analyzing small aliquots of a reaction mixture over time, chemists can track the consumption of reactants, the formation of products, and the appearance of any intermediates or byproducts. shimadzu.com

In the synthesis of this compound, for example, from the corresponding alcohol (1-(4-fluorophenyl)ethanol) using a chlorinating agent, LC-MS can be employed to monitor the reaction's progress. A typical setup would involve injecting small samples from the reaction vessel into the LC-MS system at regular intervals. shimadzu.com

The data obtained from LC-MS analysis allows for the generation of reaction profiles, where the concentration of each species is plotted against time. This information is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize product yield and minimize impurities.

Table 2: Example LC-MS Data for Reaction Monitoring.

| Time (min) | Relative Abundance of Starting Material (m/z of [M+H]⁺) | Relative Abundance of Product (m/z of [M+H]⁺) |

|---|---|---|

| 0 | 100% | 0% |

| 10 | 75% | 25% |

| 30 | 20% | 80% |

| 60 | <5% | >95% |

Chiroptical Spectroscopy for Stereochemical Assignment

As this compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers), specialized techniques known as chiroptical spectroscopy are required to differentiate between them and determine their absolute stereochemistry.

Optical Rotation for Enantiomeric Excess Determination

Optical rotation is the rotation of the plane of polarized light when it passes through a solution of a chiral compound. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The specific rotation [α] is a characteristic physical property of a chiral molecule. rsc.org

The enantiomeric excess (ee) of a mixture of enantiomers can be determined by measuring its optical rotation and comparing it to the specific rotation of the pure enantiomer. libretexts.orgchemistrysteps.com The formula for calculating enantiomeric excess is:

ee (%) = (Observed specific rotation / Specific rotation of pure enantiomer) x 100

For instance, if a sample of this compound has a measured specific rotation of +15° and the pure (R)-enantiomer has a specific rotation of +50°, the enantiomeric excess of the (R)-enantiomer would be 30%. This indicates that the mixture contains 65% of the (R)-enantiomer and 35% of the (S)-enantiomer.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. hebmu.edu.cn A CD spectrum plots the difference in absorption (ΔA) against wavelength and consists of positive and negative peaks, known as Cotton effects. The sign and intensity of these Cotton effects are characteristic of the absolute configuration of the enantiomer.

To determine the absolute configuration of this compound, the experimental CD spectrum would be compared to a theoretically calculated spectrum for a known configuration (e.g., the (R)-enantiomer). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. hebmu.edu.cn The benzene ring in the molecule acts as a chromophore, and its electronic transitions are perturbed by the chiral center, giving rise to the CD signals. hebmu.edu.cn

Vibrational Circular Dichroism (VCD) for Chiral Analysis

Vibrational circular dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light associated with the vibrational transitions of a chiral molecule. bruker.comjascoinc.com VCD provides detailed structural information and is particularly useful for determining the absolute configuration of chiral molecules in solution. bruker.comnih.gov

Similar to electronic CD, the absolute configuration is determined by comparing the experimental VCD spectrum with a spectrum predicted by ab initio quantum mechanical calculations for a specific enantiomer. nih.govresearchgate.net A strong correlation between the signs and relative intensities of the bands in the experimental and calculated spectra confirms the absolute configuration of the molecule. researchgate.netcam.ac.uk VCD is advantageous as all organic molecules have infrared absorptions, eliminating the need for a specific chromophore. jascoinc.com

Computational Chemistry and Theoretical Studies on 1 1 Chloroethyl 4 Fluorobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structure and properties of molecules. For a molecule like 1-(1-Chloroethyl)-4-fluorobenzene, DFT calculations can elucidate various aspects of its chemical behavior.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. For this compound, a key area of investigation would be its nucleophilic substitution and elimination reactions.

For instance, in a substitution reaction where the chlorine atom is replaced by a nucleophile, DFT could be employed to model the reaction pathway. This would involve calculating the energies of the transition states for both SN1 and SN2 mechanisms. The geometry of the transition states, including bond lengths and angles, could be precisely determined, offering insights into the steric and electronic factors governing the reaction.

Similarly, for elimination reactions (E1 and E2) leading to the formation of 4-fluorostyrene (B1294925), DFT can be used to calculate the activation energies and determine the preferred reaction pathway. The influence of the fluorine substituent on the regioselectivity and stereoselectivity of these reactions could also be systematically investigated.

Table 1: Hypothetical DFT Data for Reaction Pathways of this compound

| Reaction Pathway | Transition State Geometry (Key Parameters) | Calculated Activation Energy (kcal/mol) |

| SN1 | C-Cl bond elongation, planar carbocation intermediate | Data not available |

| SN2 | Trigonal bipyramidal, incoming nucleophile and leaving group opposed | Data not available |

| E1 | Formation of a carbocation intermediate | Data not available |

| E2 | Anti-periplanar arrangement of H and Cl atoms | Data not available |

Note: The data in this table is hypothetical and serves as an illustration of the types of results that could be obtained from DFT calculations. No specific experimental or computational data for this compound was found in the searched sources.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of DFT. By calculating the magnetic shielding tensors of the nuclei within a molecule, it is possible to predict the ¹H and ¹³C NMR spectra with a high degree of accuracy. For this compound, this would involve optimizing the molecular geometry at a chosen level of theory and basis set, followed by a GIAO (Gauge-Including Atomic Orbital) calculation to obtain the isotropic shielding values.

These predicted chemical shifts can be invaluable for confirming the structure of the compound and for assigning the signals in an experimental spectrum. The effect of the chloroethyl and fluoro substituents on the chemical shifts of the aromatic protons and carbons could be systematically analyzed.

Table 2: Predicted vs. Experimental NMR Chemical Shifts (Hypothetical)

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (ipso-F) | Data not available | Data not available |

| C2/C6 | Data not available | Data not available |

| C3/C5 | Data not available | Data not available |

| C4 (ipso-CH(Cl)CH₃) | Data not available | Data not available |

| CH(Cl)CH₃ | Data not available | Data not available |

| CH(Cl)CH₃ | Data not available | Data not available |

| H2/H6 | Data not available | Data not available |

| H3/H5 | Data not available | Data not available |

| CH(Cl)CH₃ | Data not available | Data not available |

| CH(Cl)CH₃ | Data not available | Data not available |

Note: The data in this table is hypothetical. The prediction of NMR chemical shifts requires specific computational studies that have not been found for this compound.

Analysis of Electronic Structure and Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors derived from its electronic structure. These descriptors offer insights into the electrophilic and nucleophilic nature of different sites within the molecule.

Key reactivity descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are related to the ionization potential and electron affinity, respectively. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the fluorine and chlorine atoms and positive potential around the hydrogen atoms.

Fukui Functions: These functions identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Table 3: Hypothetical DFT-Derived Reactivity Descriptors for this compound

| Descriptor | Calculated Value | Interpretation |

| HOMO Energy | Data not available | Relates to the ability to donate electrons. |

| LUMO Energy | Data not available | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Data not available | Indicates chemical reactivity and stability. |

| Global Hardness (η) | Data not available | Measures resistance to change in electron distribution. |

| Global Softness (S) | Data not available | The reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | Data not available | Quantifies the electrophilic character of the molecule. |

Note: This table illustrates the type of data that would be generated from DFT calculations. Specific values are not available from the searched literature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with the environment.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can explicitly model the interactions between this compound and solvent molecules. This allows for the study of how different solvents (e.g., polar vs. non-polar) affect its conformational preferences, stability, and reactivity. For example, a polar solvent might stabilize a more polar conformer of the molecule through dipole-dipole interactions. These simulations can also be used to calculate properties such as the solvation free energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to relate the chemical structure of a compound to its physicochemical properties or biological activity. wikipedia.org In the context of this compound, QSAR models could be developed to predict its reactivity in various chemical transformations.

QSAR models for predicting the reactivity of this compound would typically involve the calculation of various molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and electronic. For a molecule like this compound, key descriptors would likely include:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The presence of electronegative fluorine and chlorine atoms would significantly influence these descriptors.

Steric Descriptors: These quantify the three-dimensional bulk of the molecule. Descriptors like molecular volume and surface area would be important in predicting reactions where steric hindrance plays a crucial role.

Topological Descriptors: These are numerical representations of the molecular structure, such as branching indices and connectivity indices.

A hypothetical QSAR study on a series of substituted chloroethylbenzenes, including this compound, could be designed to predict the rate of a specific reaction, for instance, nucleophilic substitution. The general form of a simple linear QSAR model would be:

log(k) = a * Descriptor1 + b * Descriptor2 + ... + c

where k is the reaction rate constant, and a, b, and c are constants determined by regression analysis.

Hypothetical Data for QSAR Model Development:

To illustrate, consider a hypothetical dataset for the nucleophilic substitution of various para-substituted 1-chloroethylbenzenes. The reactivity would be influenced by the electronic effects of the substituent at the para position.

| Compound | Substituent (para) | Hammett Sigma (σp) | Calculated Dipole Moment (Debye) | Predicted log(k_rel) |

| 1-(1-Chloroethyl)benzene | H | 0.00 | 2.05 | 0.00 |

| 1-(1-Chloroethyl)-4-methylbenzene | CH₃ | -0.17 | 2.31 | 0.25 |

| This compound | F | 0.06 | 1.58 | -0.10 |

| 1-(1-Chloroethyl)-4-chlorobenzene | Cl | 0.23 | 1.60 | -0.35 |

| 1-(1-Chloroethyl)-4-nitrobenzene | NO₂ | 0.78 | 4.21 | -1.20 |

In such a model, the reactivity of this compound would be predicted based on the electronic properties of the fluorine atom. The fluorine atom is electronegative and can withdraw electron density from the benzene (B151609) ring through the inductive effect, while also donating electron density through resonance. The net effect on reactivity would depend on the specific reaction mechanism. For reactions involving the formation of a carbocation at the benzylic position (S_N1-type), electron-donating groups would increase the rate, while electron-withdrawing groups would decrease it.

Computational chemistry provides powerful tools to explore the effect of substituents on reaction mechanisms and outcomes. For this compound, the key substituents are the chloroethyl group at the 1-position and the fluorine atom at the 4-position.

The reactivity of the C-Cl bond in the chloroethyl group is central to many of its potential reactions, such as nucleophilic substitution and elimination. libretexts.orgchemrevise.org The fluorine atom at the para-position exerts a significant electronic influence on the reaction center.

Nucleophilic Substitution (S_N1 vs. S_N2):

The benzylic position of this compound makes it susceptible to both S_N1 and S_N2 reactions. youtube.com Computational studies could elucidate the preferred pathway by calculating the energies of the intermediates and transition states.

S_N1 Pathway: This pathway involves the formation of a benzylic carbocation intermediate. The stability of this carbocation is crucial. The para-fluoro substituent would have a dual effect: the electron-withdrawing inductive effect (-I) would destabilize the carbocation, while the electron-donating resonance effect (+M) would stabilize it. Computational calculations of the charge distribution and orbital energies of the carbocation would quantify these competing effects.

S_N2 Pathway: This pathway involves a backside attack by a nucleophile on the carbon atom bonded to the chlorine. The reaction rate is sensitive to steric hindrance around the reaction center.

Elimination Reactions (E1 vs. E2):

Competition between substitution and elimination is common for haloalkanes. savemyexams.com Theoretical studies can predict the favorability of elimination pathways.

E2 Pathway: This pathway is favored by strong, sterically hindered bases. The acidity of the β-hydrogen is a key factor. The electron-withdrawing effect of the 4-fluoro substituent would slightly increase the acidity of the benzylic proton, potentially influencing the E2 reaction rate.

Hypothetical Calculated Energy Profile for Solvolysis:

A computational study could model the solvolysis of this compound in a polar protic solvent. The calculated energy profile would reveal the activation energies for the competing S_N1 and E1 pathways.

| Species / State | Description | Relative Energy (kcal/mol) |

| Reactant | This compound | 0.0 |

| S_N1 Transition State 1 | C-Cl bond breaking | +18.5 |

| Carbocation Intermediate | Benzylic carbocation | +12.0 |

| S_N1 Transition State 2 | Nucleophile attack | +13.5 |

| S_N1 Product | 1-(1-Hydroxyethyl)-4-fluorobenzene | -5.0 |

| E1 Transition State | Deprotonation of carbocation | +14.0 |

| E1 Product | 4-Fluorostyrene | -2.5 |

Note: The energy values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from quantum mechanical calculations.

Synthetic Applications of 1 1 Chloroethyl 4 Fluorobenzene As a Building Block

Precursor in the Synthesis of Complex Organic Molecules

The unique combination of functional groups in 1-(1-chloroethyl)-4-fluorobenzene makes it an important starting material for constructing elaborate organic compounds. The 4-fluorophenyl moiety is a common feature in many commercially significant molecules, and this chloroethyl derivative provides a direct route for its introduction.

Construction of Fluorinated Pharmaceutical Intermediates

The 4-fluorophenyl group is a key component in numerous pharmaceuticals due to the favorable metabolic stability and binding properties conferred by the fluorine atom. This compound serves as a key intermediate for introducing this group. By undergoing nucleophilic substitution at the benzylic carbon, the 1-(4-fluorophenyl)ethyl moiety can be linked to other molecular fragments.

This application is analogous to the use of similar fluorinated benzene (B151609) derivatives in drug synthesis. For instance, 1-bromo-4-fluorobenzene (B142099) is a well-established precursor for several pharmaceuticals, including the antidepressant citalopram (B1669093) and the antipsychotic setoperone. wikipedia.org Similarly, the structurally related compound 1-chloroethyl-4-isobutylbenzophenone is a key intermediate in an environmentally friendly synthesis of the widely used anti-inflammatory drug ibuprofen. google.com The reactivity of the chloroethyl group in this compound allows it to participate in similar acylation and alkylation reactions that are fundamental to building pharmaceutical scaffolds.

Table 1: Examples of Pharmaceutical Precursors and Their Derivatives

| Precursor | Drug/Drug Class | Therapeutic Area |

|---|---|---|

| 1-Bromo-4-fluorobenzene | Citalopram, Paroxetine | Antidepressant |

| 1-Bromo-4-fluorobenzene | Setoperone | Antipsychotic |

This table illustrates the role of related phenyl halides as precursors in pharmaceutical synthesis.

Synthesis of Biologically Active Compounds

Beyond well-defined pharmaceuticals, this compound is a building block for a broader range of biologically active compounds. The 4-fluorophenyl structure is present in molecules designed to interact with various biological targets. For example, compounds containing this moiety have been investigated for their potential as enzyme inhibitors and receptor modulators.

The versatility of the 4-fluorophenyl group is seen in the diverse biological activities of molecules derived from the related precursor, 1-bromo-4-fluorobenzene. These include compounds such as tefludazine (B1214096) and irindalone, which have been studied for their effects on the central nervous system. wikipedia.org The synthesis of these molecules often involves the formation of a Grignard reagent from the halo-aromatic compound, followed by reaction with an appropriate electrophile. wikipedia.org A similar synthetic strategy can be envisioned for this compound, allowing for the creation of a wide array of derivatives with potential therapeutic applications.

Role in the Development of Agro-chemicals

The development of new agrochemicals, such as pesticides and herbicides, frequently incorporates fluorinated aromatic rings to enhance efficacy and selectivity. The 4-fluorophenyl group is a common feature in modern agrochemicals. The pesticide Flusilazole, for example, contains two 4-fluorophenyl groups and is synthesized using 1-bromo-4-fluorobenzene as a key starting material. wikipedia.org

This compound can serve as a valuable precursor in this field. Its reactive chloroethyl group allows for its attachment to heterocyclic systems, which are prevalent in agrochemical design. The resulting molecules can be screened for desired activities, such as fungicidal or insecticidal properties. The high production volume of related compounds like 4-bromofluorobenzene underscores the industrial importance of this chemical class in agriculture. wikipedia.org

Formation of Chiral Compounds

The benzylic carbon in this compound is a stereocenter. This feature allows the compound to be used in the synthesis of chiral molecules, where a specific three-dimensional arrangement of atoms is crucial for biological activity.

Stereoselective Transformations at the Benzylic Center

Controlling the stereochemistry at the benzylic center is a key challenge and opportunity in the use of this compound. Stereoselective reactions aim to produce a single stereoisomer as the major product. Nucleophilic substitution reactions (SN1 and SN2) at this center can proceed with varying degrees of stereocontrol.

While SN2 reactions typically proceed with inversion of configuration, SN1 reactions, which involve a carbocation intermediate, are often difficult to control stereochemically. nih.gov However, recent strategies have been developed to achieve stereospecific SN1 reactions by using neighboring group participation to control the formation and subsequent reaction of the carbocation intermediate. nih.gov This approach can lead to products with a high degree of diastereoselectivity and a complete inversion of configuration. nih.gov Such methodologies could be applied to this compound to synthesize enantiomerically enriched products.

Table 2: Stereochemical Outcome of Nucleophilic Substitution Reactions

| Reaction Type | Typical Stereochemical Outcome | Factors Influencing Outcome |

|---|---|---|

| SN2 | Inversion of configuration | Steric hindrance, nature of nucleophile and leaving group |

| SN1 | Racemization (often partial) | Carbocation stability, solvent effects |

Enantioselective Derivatization

Enantioselective synthesis involves converting a non-chiral starting material into a predominantly single enantiomer, or separating a racemic mixture into its constituent enantiomers. For this compound, which is typically produced as a racemic mixture, enantioselective derivatization is crucial for accessing specific chiral products.

One established method for achieving this is through diastereoselective alkylation, as demonstrated in the enantioselective synthesis of (S)-4-fluorohistidine. nih.govnih.gov This involves using a chiral auxiliary to direct the reaction to form one diastereomer preferentially, which can then be cleaved to yield the desired enantiomer. Another powerful technique is the use of chiral catalysts. For example, copper-catalyzed enantioselective β-fluoride elimination has been used to generate axially chiral fluoroallenes, demonstrating the potential for transition metal catalysis in creating chiral fluorinated compounds. escholarship.org These advanced synthetic methods could be adapted to the derivatization of this compound to produce single-enantiomer building blocks for chiral drugs and other specialized materials.

Future Directions and Emerging Research Avenues

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry's shift towards sustainability is prompting a re-evaluation of traditional synthetic methods. royalsocietypublishing.orgsruc.ac.uk For 1-(1-Chloroethyl)-4-fluorobenzene, this translates into a focus on environmentally benign reaction conditions and the development of catalytic systems that minimize waste.

A primary goal in green chemistry is the replacement of hazardous organic solvents with safer alternatives. numberanalytics.comijsr.net Traditional organic solvents often used in syntheses of similar compounds, such as chlorinated hydrocarbons, are volatile and toxic. royalsocietypublishing.org Future research will likely explore the use of greener solvents for the synthesis of this compound and its derivatives.

Promising alternatives include:

Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal medium for many organic reactions. pnas.orgwikipedia.org Research into aqueous-phase synthesis of halogenated aromatics is a growing field.

Supercritical Carbon Dioxide (scCO₂): This solvent is non-toxic, non-flammable, and its solvating power can be tuned by adjusting pressure and temperature. numberanalytics.compnas.org It is particularly useful for reactions involving gaseous reagents and for simplifying product separation. ijsr.net

Ionic Liquids (ILs): These are salts that are liquid at or near room temperature and have negligible vapor pressure, which reduces air pollution. royalsocietypublishing.orgwikipedia.org Their unique properties can also enhance reaction rates and selectivity. numberanalytics.com

Bio-based Solvents: Derived from renewable resources, such as glycerol (B35011) from lipid hydrolysis, these solvents offer a more sustainable option compared to their petrochemical counterparts. wikipedia.org

The adoption of these solvents would significantly reduce the environmental footprint associated with the production of this compound.

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher atom economy and reduced waste streams. fzgxjckxxb.com For the synthesis of this compound, which can be prepared via Friedel-Crafts type reactions, a move away from stoichiometric Lewis acids like AlCl₃ is anticipated. masterorganicchemistry.combeilstein-journals.org These traditional catalysts generate significant amounts of waste.

Future research is expected to focus on:

Heterogeneous Catalysts: Solid-supported catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost.

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for facilitating reactions between reagents in immiscible phases, often allowing the use of water as a solvent and reducing the need for organic solvents. fzgxjckxxb.comresearchgate.net This method is particularly useful for nucleophilic substitution reactions, which could be relevant for the derivatization of the chloroethyl group. The use of quaternary ammonium (B1175870) salts as phase-transfer catalysts in a biphasic system (e.g., water-organic) can enhance reaction rates and yields under mild conditions. researchgate.netyoutube.com

| Green Chemistry Approach | Potential Application in Synthesis/Derivatization of this compound | Key Advantages |

| Use of Green Solvents | Replacement of volatile organic solvents in Friedel-Crafts acylation or subsequent reduction steps. | Reduced toxicity, lower environmental impact, improved safety. royalsocietypublishing.orgnumberanalytics.com |

| Heterogeneous Catalysis | Use of solid acid catalysts for the Friedel-Crafts acylation step. | Catalyst recyclability, reduced waste generation. |

| Phase-Transfer Catalysis | Nucleophilic substitution reactions at the chloroethyl group. | Use of water as a solvent, mild reaction conditions, simplified work-up. fzgxjckxxb.comresearchgate.net |

Biocatalysis in the Functionalization of this compound

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. nih.govchemrxiv.org For a chiral molecule like this compound, enzymatic methods hold immense promise for producing enantiomerically pure derivatives.

Two key classes of enzymes are particularly relevant for the functionalization of this compound and its precursors:

Flavin-dependent Halogenases (FDHs): These enzymes catalyze the regioselective halogenation of aromatic compounds using benign inorganic halides. rsc.orgnih.gov While the fluorine atom is already present in this compound, the broader principle of using enzymes for selective halogenation points to future possibilities for creating other poly-halogenated aromatic compounds. nih.govbath.ac.uk

Alcohol Dehydrogenases (ADHs) and Ketoreductases (KREDs): The synthesis of this compound often proceeds through the reduction of a ketone precursor, 1-(4-fluorophenyl)ethanone. ADHs and KREDs are highly efficient at the stereoselective reduction of ketones to produce chiral alcohols. nih.govnih.gov By employing these enzymes, it would be possible to synthesize enantiomerically pure (R)- or (S)-1-(1-hydroxyethyl)-4-fluorobenzene, which could then be converted to the corresponding chiral chloro-derivative. The broad substrate range and high enantioselectivity of modern, engineered ketoreductases make this a highly attractive route. acs.org

Chemoenzymatic synthesis combines the best of both worlds: the efficiency of chemical catalysis and the selectivity of biocatalysis. acs.orgacs.org This approach is particularly powerful for the synthesis of complex chiral molecules. mdpi.comresearchgate.net

A potential chemoenzymatic route to chiral derivatives of this compound could involve:

Chemical Synthesis: Friedel-Crafts acylation of fluorobenzene (B45895) to produce 1-(4-fluorophenyl)ethanone.

Enzymatic Reduction: Stereoselective reduction of the ketone using an engineered ketoreductase to yield a specific enantiomer of 1-(1-hydroxyethyl)-4-fluorobenzene.

Chemical Conversion: Conversion of the chiral alcohol to the corresponding chiral this compound.

This strategy would provide access to enantiopure building blocks for the synthesis of pharmaceuticals and other bioactive compounds. nih.gov

| Enzymatic Approach | Potential Transformation | Product | Significance |

| Ketoreductase (KRED) | Asymmetric reduction of 1-(4-fluorophenyl)ethanone | (R)- or (S)-1-(1-hydroxyethyl)-4-fluorobenzene | Access to enantiomerically pure precursors. nih.govacs.org |

| Lipase | Kinetic resolution of racemic 1-(1-hydroxyethyl)-4-fluorobenzene | Enantiomerically enriched alcohol and ester | Alternative route to chiral precursors. |

| Halogenase | Regioselective halogenation of a suitable aromatic precursor | Halogenated intermediates | Potential for creating diverse halogenated building blocks. nih.govrsc.org |

Advanced Mechanistic Insights via In-situ Spectroscopy

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions and developing more efficient synthetic routes. nih.gov In-situ spectroscopic techniques, which allow for the real-time monitoring of reacting systems, are powerful tools for gaining such insights. rsc.org

For reactions involving the synthesis or transformation of this compound, such as the Friedel-Crafts acylation to form its precursor, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy could be particularly valuable. nih.gov By monitoring the reaction as it proceeds, researchers can:

Identify and characterize transient intermediates.

Determine reaction kinetics and elucidate the rate-determining step. rsc.org

Optimize reaction parameters such as temperature, concentration, and catalyst loading in real-time.

For example, in-situ NMR studies of the Friedel-Crafts acylation of fluorobenzene could help to clarify the nature of the active acylating species and the role of the Lewis acid catalyst. rsc.org This knowledge could then be used to design more efficient and selective catalytic systems. Similarly, studying the kinetics of nucleophilic substitution at the benzylic carbon of this compound using in-situ NMR could provide valuable data for predicting reactivity and optimizing the synthesis of its derivatives. acs.org

| Spectroscopic Technique | Information Gained | Potential Application |

| In-situ NMR | Reaction kinetics, identification of intermediates, structural information. nih.gov | Mechanistic study of the Friedel-Crafts synthesis of the precursor to this compound. |

| In-situ IR/Raman | Changes in vibrational modes, functional group transformations. | Monitoring the conversion of functional groups during derivatization reactions. |

| Mass Spectrometry | Identification of products and byproducts, tracking reaction progress. | Analysis of complex reaction mixtures and identification of low-concentration species. |

Real-time Monitoring of Reaction Intermediates

Traditional analytical methods often provide only a snapshot of a reaction at its beginning and end points, leaving the dynamic processes that occur in between largely unobserved. The application of real-time monitoring techniques to reactions of this compound would offer unprecedented insight into its chemical transformations. Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products throughout the course of a reaction.

For instance, in a Friedel-Crafts alkylation reaction where this compound is used as an alkylating agent, real-time monitoring could allow for the direct observation of the formation and consumption of the key carbocation intermediate. This would enable chemists to precisely control reaction parameters like temperature, catalyst loading, and reactant addition rates to maximize the yield of the desired product while minimizing the formation of byproducts.

Understanding Transient Species and Reaction Pathways

Beyond monitoring known intermediates, advanced analytical methods can aid in the identification and characterization of highly reactive, short-lived transient species. In the context of nucleophilic substitution reactions involving this compound, understanding the nature of the transition state and any fleeting intermediates is crucial for predicting stereochemical outcomes and reaction rates.

Computational chemistry, in tandem with experimental data, plays a pivotal role here. Quantum mechanical calculations can model the potential energy surface of a reaction, elucidating the structures and energies of transient species and transition states. This theoretical insight can guide the design of experiments aimed at trapping or indirectly observing these elusive species, thereby providing a more complete picture of the reaction pathway.

Machine Learning and Artificial Intelligence in Synthetic Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to redefine the art of chemical synthesis. For a versatile building block like this compound, these technologies offer powerful tools for optimizing reaction conditions and designing novel synthetic routes.

Predictive Models for Reaction Optimization

The outcome of a chemical reaction is influenced by a multitude of variables, including temperature, solvent, catalyst, and reactant concentrations. Machine learning algorithms can be trained on large datasets of experimental results to build predictive models for reaction outcomes. For the synthesis of derivatives from this compound, an ML model could predict the yield of a desired product under a given set of conditions.

This predictive capability allows for the rapid in-silico screening of a vast experimental space, identifying optimal reaction conditions without the need for extensive and time-consuming laboratory work. The model could, for example, suggest the ideal catalyst and solvent combination to achieve the highest yield in a Suzuki coupling reaction utilizing a derivative of this compound.

Automated Synthesis Planning

Q & A